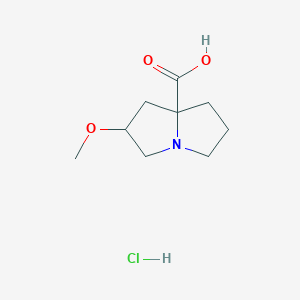

2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7-5-9(8(11)12)3-2-4-10(9)6-7;/h7H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCXFGZBEJXSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCCN2C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolizine ring. The methoxy group is introduced through a subsequent methylation step. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

2-Methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of pyrrolizine compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties. Its mechanism may involve the modulation of cellular pathways leading to apoptosis in cancer cells .

Medical Applications

The therapeutic potential of this compound is under exploration for various diseases:

- Neurological Disorders: Compounds similar to 2-methoxy-hexahydro-1H-pyrrolizine have been studied for their ability to modulate synaptic transmission, which could be beneficial in treating conditions such as epilepsy and depression .

- Anti-inflammatory Effects: There is ongoing research into the anti-inflammatory properties of pyrrolizine derivatives, which may provide relief in chronic inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various pyrrolizine derivatives, this compound was tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of pyrrolizine derivatives against multidrug-resistant pathogens. The results demonstrated that modifications to the pyrrolizine structure could enhance antimicrobial potency, with some compounds exhibiting activity against Gram-positive bacteria at low concentrations .

Mechanism of Action

The mechanism of action of 2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as bicyclic cores, substituent patterns, or functional groups.

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Rigidity vs. Flexibility: The hexahydro-1H-pyrrolizine core in the target compound provides greater rigidity compared to azabicyclo[2.2.1]heptane derivatives, which may influence binding affinity to biological targets .

Functional Group Impact :

- The hydrochloride salt in the target compound enhances aqueous solubility compared to its free acid or ester analogs (e.g., methyl ester derivatives in ). This property is critical for bioavailability in drug formulations.

- Nitro and aromatic substituents (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration but reducing water solubility.

Synthetic Accessibility :

- Methoxy-substituted pyrrolizines often require multi-step syntheses involving nucleophilic substitution or catalytic hydrogenation, as seen in analogs like those in . The hydrochloride form typically results from final-stage acid treatment to improve stability .

Research Findings and Pharmacological Implications

- Metabolic Stability : The methoxy group in the target compound may slow oxidative metabolism compared to unsubstituted analogs, as observed in related pyrrolizine derivatives .

- Toxicity Considerations: Pyrrolizidine alkaloids are notorious for hepatotoxicity, but the hexahydro saturation in this compound likely mitigates such risks by reducing unsaturated bond reactivity .

Biological Activity

2-Methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride (CAS No. 2230803-65-1) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of synaptic transmission and anticancer properties. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 191.66 g/mol. The compound features a hexahydro-pyrrolizine core, which is significant for its pharmacological properties.

Research indicates that compounds similar to 2-methoxy-hexahydro-1H-pyrrolizine can selectively control chemical synaptic transmission, making them potentially useful in treating neurological disorders associated with synaptic dysfunctions. The modulation of synaptic transmission is primarily achieved through the alteration of membrane excitability and neurotransmitter dynamics at the nerve terminals .

Anticancer Activity

Several studies have explored the anticancer properties of pyrrolizine derivatives, including this compound. In one study, various derivatives were tested against A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment. The results indicated that structural modifications significantly influenced anticancer activity:

- Compound Variants : The conversion of certain derivatives into hydrazones resulted in enhanced anticancer activity, with some compounds reducing A549 viability to as low as 61% compared to controls .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticancer effects. For instance, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited notable cytotoxicity .

Synaptic Transmission Modulation

The compound's ability to modulate synaptic transmission has therapeutic implications for conditions like epilepsy and depression. It acts by influencing pre-synaptic mechanisms involved in neurotransmitter release and reuptake processes, thereby potentially alleviating symptoms associated with synaptic dysfunctions .

Case Studies

A notable patent (US5733912A) describes the use of hexahydro-pyrrolizine compounds in controlling chemical synaptic transmission, highlighting their therapeutic utility in various neurological disorders. This patent outlines methods for synthesizing these compounds and their application in pharmaceutical formulations aimed at enhancing synaptic function in mammals .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol |

| CAS Number | 2230803-65-1 |

| Anticancer Activity (A549) | IC50 values ranging from 61% to 86% viability post-treatment |

| Synaptic Modulation | Effective in controlling neurotransmitter dynamics |

Q & A

Q. What synthetic routes are recommended for 2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, methoxylation, and acid-hydrochloride salt formation. Key intermediates (e.g., pyrrolizine derivatives) should be characterized using:

- 1H/13C NMR for structural elucidation of stereochemistry and functional groups.

- HPLC-MS to confirm molecular weight and purity (>95% by area normalization).

- X-ray crystallography for absolute configuration verification, especially for chiral centers .

- Example Protocol : A similar synthesis in EP 4 374 877 A2 used tert-butyl ester protection and deprotection steps under controlled pH (4.5–6.0) to stabilize intermediates .

Table 1 : Key Characterization Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| 1H/13C NMR | Structural confirmation | Deuterated solvents (e.g., DMSO-d6), 500 MHz+ resolution |

| HPLC-MS | Purity assessment | C18 column, 0.1% formic acid in H2O/MeOH gradient |

| X-ray crystallography | Stereochemical analysis | Single-crystal diffraction at 100 K |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS guidelines. Labs must adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance before experimentation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental feedback loops to identify energetically favorable pathways. For example:

- Step 1 : Use Gaussian 16 or ORCA software to model transition states and intermediates, focusing on methoxylation and cyclization steps.

- Step 2 : Apply ICReDD’s reaction path search methods to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. PtO2) .

- Step 3 : Validate computationally derived conditions (e.g., 80°C, 12 hr) experimentally, then refine parameters using Design of Experiments (DoE) to minimize side reactions .

Table 2 : Computational-Experimental Workflow

| Stage | Tools/Methods | Output |

|---|---|---|

| Modeling | DFT (B3LYP/6-31G*) | Reaction coordinates, activation energies |

| Validation | HPLC-MS, NMR | Yield/purity correlation |

| Optimization | DoE (Box-Behnken design) | Ideal temperature, solvent ratio |

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Scenario : Conflicting NMR signals (e.g., unexpected splitting or integration ratios).

- Resolution :

Repeat experiments under standardized conditions (e.g., dried solvents, calibrated instruments).

Cross-validate with alternative techniques (e.g., IR for functional groups, LC-MS for molecular ion confirmation).

Consult reference standards (e.g., EP pharmacopeial guidelines for analogous pyrrolizine derivatives) to identify common artifacts (e.g., rotamers or solvate formation) .

- Case Study : A 2024 study resolved methoxy-group positional isomers by comparing computed vs. experimental 13C NMR shifts (Δδ < 1 ppm) .

Q. What advanced methodologies are recommended for impurity profiling in this compound?

- Methodological Answer :

- Step 1 : Use LC-HRMS (High-Resolution Mass Spectrometry) to detect trace impurities (<0.1%).

- Step 2 : Apply 2D-NMR (e.g., COSY, HSQC) to differentiate regioisomers or diastereomers.

- Step 3 : Reference pharmacopeial impurity standards (e.g., EP’s guidelines for fluoroquinolone analogs) to establish acceptance criteria .

- Example : A 2018 study identified N-oxide derivatives as common impurities in hydrochloride salts, requiring ion-pair chromatography for resolution .

Key Considerations for Experimental Design

- Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., HCl salt formation) to enhance heat dissipation and scalability .

- Data Contradiction Analysis : Employ Bayesian statistical models to weigh conflicting results (e.g., kinetic vs. thermodynamic product ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.